6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile
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Overview
Description
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline core . The reaction conditions often include the use of strong acids like polyphosphoric acid or trifluoromethanesulfonic acid to promote cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions like reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce primary amines.
Scientific Research Applications
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer activities.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets within the enzyme, disrupting normal function .
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one: Known for its use in proteomics research.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3, with applications in cancer research.
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile stands out due to its unique combination of the isoquinoline and nicotinonitrile moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.
Properties
Molecular Formula |
C16H15N3 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3/c1-12-8-16(18-10-15(12)9-17)19-7-6-13-4-2-3-5-14(13)11-19/h2-5,8,10H,6-7,11H2,1H3 |
InChI Key |
KTNYWYQXVSIARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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